molecular formula C7H4BrF4N B12100564 3-Bromo-4-fluoro-2-(trifluoromethyl)aniline CAS No. 1421599-51-0

3-Bromo-4-fluoro-2-(trifluoromethyl)aniline

Cat. No.: B12100564
CAS No.: 1421599-51-0
M. Wt: 258.01 g/mol
InChI Key: GMRXYTAORZTSCR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Often use halogenating agents like bromine or chlorine.

    Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride.

    Coupling Reactions: Typically involve palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-4-fluoro-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-4-fluoro-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific chemical properties are required .

Properties

CAS No.

1421599-51-0

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

3-bromo-4-fluoro-2-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4BrF4N/c8-6-3(9)1-2-4(13)5(6)7(10,11)12/h1-2H,13H2

InChI Key

GMRXYTAORZTSCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)Br)F

Origin of Product

United States

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